![molecular formula C5H7N5O2 B2404994 N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide CAS No. 374768-83-9](/img/no-structure.png)

N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

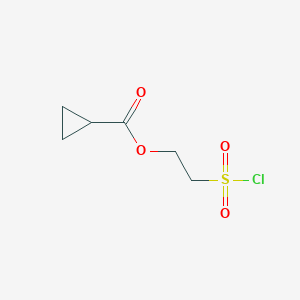

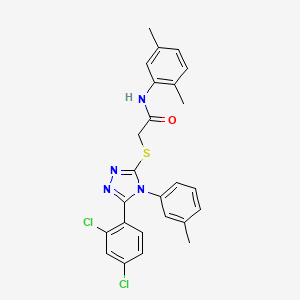

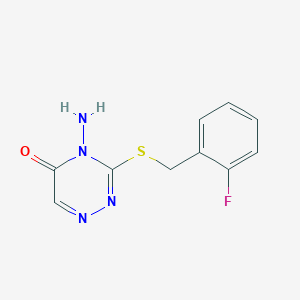

“N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications .

Synthesis Analysis

The synthesis of oxadiazoles involves various strategies . The exact method for synthesizing “this compound” would depend on the specific substituents and the desired properties of the final product .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Oxadiazoles can participate in a variety of chemical reactions .科学的研究の応用

1. Therapeutic Potential in Depression Treatment

The AMPA receptor agonist, closely related to the chemical structure of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide, has been identified as having significant potential in the treatment of depression. Notably, these agonists demonstrate rapid onset of antidepressant effects and may be pivotal in developing new antidepressants with fewer side effects (Yang et al., 2012).

2. Biological Interactions and Therapeutic Applications

The 1,3,4-oxadiazole ring, a core component of this compound, showcases a wide array of bioactivities due to its ability to bind effectively with different enzymes and receptors. This binding leads to a multitude of therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral properties. This underlines the importance of 1,3,4-oxadiazole-based compounds in medicinal chemistry and their continued development for various therapeutic uses (Verma et al., 2019).

3. Role in Glutamatergic Neurotransmission

The this compound structure is pertinent to the functionality of ionotropic glutamate receptors, especially NMDA receptors, which play a crucial role in excitatory neurotransmission and neural plasticity. Disruptions in NMDA receptor functionality are associated with psychiatric and neurological diseases, thus positioning NMDA receptor modulators as potential therapeutic agents for these conditions (Horak et al., 2014).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide involves the condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "4-amino-1,2,5-oxadiazole-3-carboxylic acid", "N,N-dimethylformamide dimethyl acetal", "sodium borohydride", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in a suitable solvent such as methanol to form the amine intermediate.", "Step 3: Reaction of the amine intermediate with acetic anhydride in the presence of a catalyst such as pyridine to form the final product, N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide." ] } | |

CAS番号 |

374768-83-9 |

分子式 |

C5H7N5O2 |

分子量 |

169.14 g/mol |

IUPAC名 |

N-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]acetamide |

InChI |

InChI=1S/C5H7N5O2/c1-3(11)7-2-8-5-4(6)9-12-10-5/h2H,1H3,(H2,6,9)(H,7,8,10,11) |

InChIキー |

OHGUUPHQHUUBSN-UHFFFAOYSA-N |

SMILES |

CC(=O)N=C(C1=NON=C1N)N |

正規SMILES |

CC(=O)NC=NC1=NON=C1N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)

![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)